2,2,2-Trifluoroacetic acid;2,2,2-trifluoro-N-piperidin-4-ylacetamide
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Overview
Description
2,2,2-Trifluoroacetic acid;2,2,2-trifluoro-N-piperidin-4-ylacetamide is a synthetic organofluorine compound. It is a derivative of trifluoroacetic acid, where the hydrogen atoms of the acetyl group are replaced by fluorine atoms. This compound is known for its strong acidity and is commonly used in organic chemistry for various purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroacetic acid is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The reaction can be summarized as follows: [ \text{CH}_3\text{COCl} + 4 \text{HF} \rightarrow \text{CF}_3\text{COF} + 3 \text{H}_2 + \text{HCl} ] [ \text{CF}_3\text{COF} + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{COOH} + \text{HF} ]
Industrial Production Methods
An older route to 2,2,2-Trifluoroacetic acid proceeds via the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate. The trifluorotrichloropropene can be prepared by Swarts fluorination of hexachloropropene .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroacetic acid undergoes various types of reactions, including:
Oxidation: It can be oxidized to form trifluoroperacetic acid.
Reduction: It can be reduced to form 2,2,2-trifluoroethanol.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the highly electronegative fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
Major products formed from these reactions include trifluoroperacetic acid, 2,2,2-trifluoroethanol, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
2,2,2-Trifluoroacetic acid;2,2,2-trifluoro-N-piperidin-4-ylacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,2,2-Trifluoroacetic acid exerts its effects involves its strong acidity and ability to stabilize anionic conjugate bases. The highly electronegative fluorine atoms weaken the oxygen-hydrogen bond, allowing for greater acidity . This compound can act as a catalyst in various organic reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: Similar in structure but lacks the fluorine atoms, making it less acidic.
Trichloroacetic acid: Contains chlorine atoms instead of fluorine, resulting in different reactivity and applications.
Perfluoroacetic acid: Another fluorinated acid but with different properties and uses.
Uniqueness
2,2,2-Trifluoroacetic acid is unique due to its strong acidity and the presence of three fluorine atoms, which significantly influence its chemical behavior and applications .
Properties
IUPAC Name |
2,2,2-trifluoroacetic acid;2,2,2-trifluoro-N-piperidin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O.C2HF3O2/c8-7(9,10)6(13)12-5-1-3-11-4-2-5;3-2(4,5)1(6)7/h5,11H,1-4H2,(H,12,13);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLHHTCGWZEINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C(F)(F)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132234-67-4 |
Source
|
Record name | 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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